N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
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Description
N-(2-methoxyethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H27N5O3 and its molecular weight is 373.457. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, related to the specified compound, have been synthesized and evaluated for their inhibition potential against various enzymes. Specifically, one compound demonstrated good activity against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Structure-activity relationship (SAR) studies, supported by molecular docking, were conducted to explore the binding modes of these compounds against the studied enzymes (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, Shah, 2018).
Anticancer and Antimicrobial Activities
New N-aryl substituted phenyl acetamide analogs, structurally similar to the specified compound, have been synthesized and tested for their anticancer activity against HCT 116 cancer cell lines using MIT assay. Several compounds exhibited significant activity with IC50 values ranging between 70 and 90 µg mL-1. Additionally, these compounds were screened for antimicrobial activities, revealing some to possess good or moderate activities against tested microorganisms (Kumar, Kurmarayuni, Indupalli, Pallapati, Bollikolla, 2019).
Synthesis and Structural Characterization
Several new derivatives containing the 1,2,4-triazole moiety, akin to the compound , have been synthesized, and their structures were established using various spectroscopic methods. The research aimed to explore diverse structural frameworks by incorporating the 1,2,4-triazole ring (Wang, Li, Dong, Dong, 2010).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-22-19(26)24(16-6-4-3-5-7-16)18(21-22)15-8-11-23(12-9-15)14-17(25)20-10-13-27-2/h3-7,15H,8-14H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKXZNAJJSPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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